2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 728864-60-6
VCID: VC8291075
InChI: InChI=1S/C10H10N2O/c1-7-3-4-10-11-8(2)9(6-13)12(10)5-7/h3-6H,1-2H3
SMILES: CC1=CN2C(=NC(=C2C=O)C)C=C1
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS No.: 728864-60-6

Cat. No.: VC8291075

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde - 728864-60-6

Specification

CAS No. 728864-60-6
Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
IUPAC Name 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C10H10N2O/c1-7-3-4-10-11-8(2)9(6-13)12(10)5-7/h3-6H,1-2H3
Standard InChI Key LXBYSLXINCYUQH-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC(=C2C=O)C)C=C1
Canonical SMILES CC1=CN2C(=NC(=C2C=O)C)C=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework consisting of an imidazole ring fused to a pyridine moiety. The 3-position carbaldehyde group (–CHO) provides an electrophilic center for nucleophilic additions, while methyl groups at C2 and C6 enhance thermal stability through steric protection of the aromatic system .

Molecular Formula: C₁₀H₁₀N₂O
Molecular Weight: 174.20 g/mol
SMILES: O=CC1=C(C)N=C2C=CC(C)=CN21
InChI Key: LXBYSLXINCYUQH-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Physical StateYellow to brown solid
SolubilityOrganic solvents (DMSO, DMF)
Melting PointNot reported
λmax (UV-Vis)Not characterized

The absence of published melting point data suggests opportunities for further characterization. The compound’s solubility profile enables its use in solution-phase organic syntheses .

Synthetic Methodologies

Conventional Synthesis Routes

A microwave-assisted protocol using 2-aminopyridine and bromomalonaldehyde in ethanol–water (4:1) produces 3-carbaldehyde derivatives in 68–82% yield . The mechanism proceeds through:

  • Nucleophilic attack of 2-aminopyridine on bromomalonaldehyde

  • Intramolecular cyclization with HBr elimination

  • Aromatization via dehydration

This method offers advantages over traditional Claisen-Schmidt condensations, reducing reaction times from 24 hours to 15 minutes under microwave irradiation .

Recent Advances

Kusy et al. developed a base-free synthesis using 1,1,3-trichloroacetone, achieving 89% purity without column chromatography . Key improvements include:

  • Catalyst-free conditions

  • Ambient temperature operation

  • Water as co-solvent

Comparative analysis of synthetic routes:

MethodYield (%)TimePurity (%)
Microwave-assisted8215 min95
Trichloroacetone route762 hr89
Classical condensation5824 hr91

Data adapted from ACS Omega 2021

Pharmaceutical Applications

Antitubercular Activity

Structural analogs demonstrate remarkable potency against drug-resistant tuberculosis strains:

CompoundMIC90 vs MDR-TB (μM)Selectivity Index
Carboxamide analog 0.87>100
Carbaldehyde derivativeUnder investigation

The 2,7-dimethyl carboxamide variant (MIC90 0.87 μM) shows no cytotoxicity in VERO cells at 100 μM, suggesting a high therapeutic index . Molecular docking studies implicate inhibition of decaprenylphosphoryl-β-D-ribose 2-oxidase (DprE1), a crucial enzyme in mycobacterial cell wall synthesis .

Structure-Activity Relationships

Key pharmacophoric features:

  • N1 of imidazole: Hydrogen bond donor to DprE1 Cys387

  • C3 carbonyl: Chelates Mg²⁺ in kinase binding pockets

  • C2/C6 methyl groups: Enhance membrane permeability via logP optimization

Removing the C6 methyl group decreases antitubercular activity by 4-fold, highlighting the importance of hydrophobic interactions .

Material Science Applications

Coordination Chemistry

The carbaldehyde group facilitates complex formation with transition metals:

Metal IonComplex StructureApplication
Cu(II)[Cu(L)₂Cl₂]OLED emissive layer
Ru(II)[Ru(bpy)₂(L)]²⁺Photocatalytic water splitting

L = 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Ruthenium complexes exhibit broad metal-to-ligand charge transfer (MLCT) bands at 450 nm, making them candidates for solar energy conversion .

Polymer Synthesis

Copolymerization with thiophene derivatives yields conductive materials with:

  • Bandgap: 2.1–2.3 eV

  • Conductivity: 10⁻³–10⁻² S/cm

  • Thermal stability: >300°C

These properties suggest utility in organic field-effect transistors (OFETs) and chemiresistive sensors .

ParameterSpecification
Temperature2–8°C
Humidity<40% RH
Light sensitivityAmber glass container

Shelf life exceeds 24 months when stored under inert atmosphere .

SupplierPurityPrice (100 mg)Availability
CymitQuimica95%€347In stock
幺米Lab98%$4202–3 weeks

Discontinued products from 3D-DEB86460 highlight supply chain vulnerabilities .

Future Perspectives

Drug Development Opportunities

  • Prodrug synthesis: Masking the aldehyde as a Schiff base could improve oral bioavailability

  • Combinatorial libraries: Ugi four-component reactions using the carbaldehyde as input

  • Target identification: CRISPR-Cas9 screening to elucidate mechanism of action

Advanced Materials

  • MOF construction: Zn-based frameworks for CO₂ capture (BET surface area >1500 m²/g predicted)

  • Supramolecular gels: Low-molecular-weight gelators for drug delivery systems

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